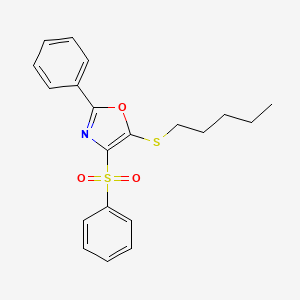

5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole” is a complex organic compound that belongs to the class of oxazoles . Oxazoles are a type of heterocyclic compound that contain an oxygen atom and a nitrogen atom in a five-membered ring . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .

Synthesis Analysis

The synthesis of oxazole derivatives, including “5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole”, often involves the Van Leusen Oxazole Synthesis . This method is based on tosylmethylisocyanides (TosMICs), which are used to prepare oxazole-based medicinal compounds . The synthesis of oxazole derivatives has been an interesting field for a long time due to its increasing importance in the field of medicinal chemistry .Molecular Structure Analysis

Oxazoles, including “5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The ring structure of oxazoles is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For instance, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

Oxazoles, including “5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole”, are stable liquids at room temperature . They have a boiling point of 69 °C . The aromaticity of oxazoles makes the compound more stable .Scientific Research Applications

Synthesis Methodologies and Chemical Reactions

The chemical compound 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is part of a broader class of organic compounds with diverse synthetic routes and applications. A significant application of related compounds involves methodologies for preparing 2,5-disubstituted-1,3-oxazoles. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion, facilitating cross-coupling reactions and the synthesis of 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010). This technique underscores the versatility of the oxazole moiety in organic synthesis, providing pathways for creating complex molecules with potential therapeutic and material science applications.

Anticancer and Antimicrobial Properties

The oxazole ring, particularly when modified with sulfonyl groups, demonstrates notable biological activities, including anticancer and antimicrobial properties. Synthesis and evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles revealed their growth inhibitory and cytostatic activities against various cancer cell lines. These compounds exhibited high selectivity towards leukemia cell lines, with significant cytotoxic selectivity towards renal and breast cancer subpanels (Kachaeva et al., 2018). This suggests the potential of 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole derivatives in developing new anticancer drugs.

Applications in Fluorescent Molecular Probes

The oxazole derivatives, particularly those modified with phenylsulfonyl groups, have been explored as fluorescent molecular probes due to their solvatochromic properties. The synthesis of 2,5-diphenyloxazoles with specific group substitutions has led to new fluorescent dyes that show strong solvent-dependent fluorescence correlated with solvent polarity. These compounds are valuable in developing ultrasensitive fluorescent probes for studying biological events and processes due to their fluorescence-environment dependence, long emission wavelengths, and high quantum yields (Diwu et al., 1997).

Mechanism of Action

The mechanism of action of oxazole derivatives, including “5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole”, is often related to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes oxazole-based molecules significant heterocyclic nuclei, leading researchers globally to synthesize diverse oxazole derivatives .

properties

IUPAC Name |

4-(benzenesulfonyl)-5-pentylsulfanyl-2-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-2-3-10-15-25-20-19(26(22,23)17-13-8-5-9-14-17)21-18(24-20)16-11-6-4-7-12-16/h4-9,11-14H,2-3,10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAXLMAPRYVVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide](/img/structure/B2757866.png)

![N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2757870.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2757879.png)

![Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2757880.png)

![1-[(4-Methylphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2757883.png)

![ethyl 2-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2757886.png)